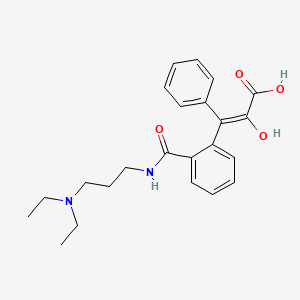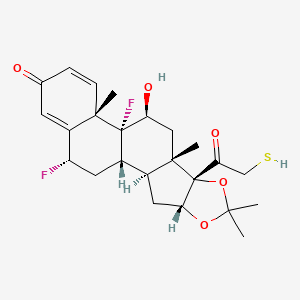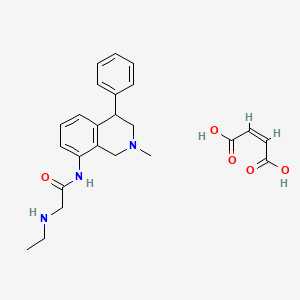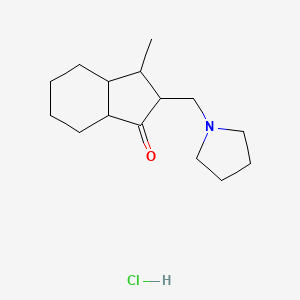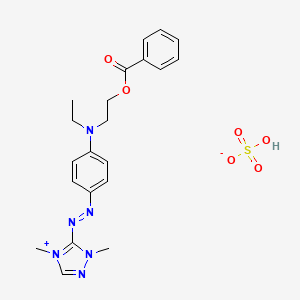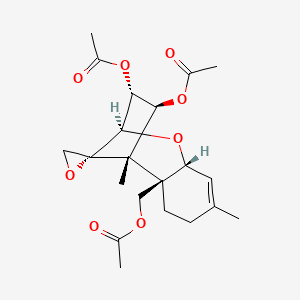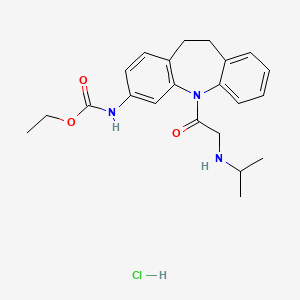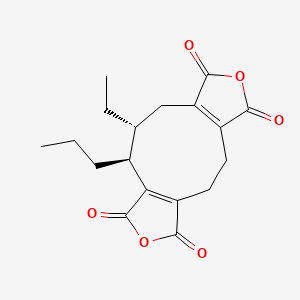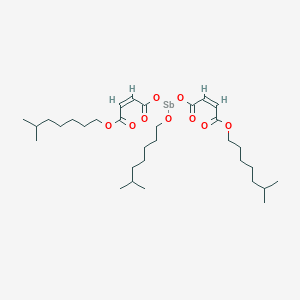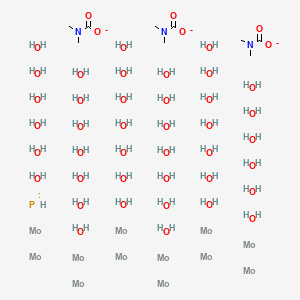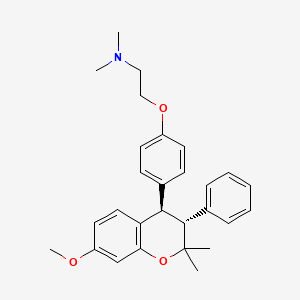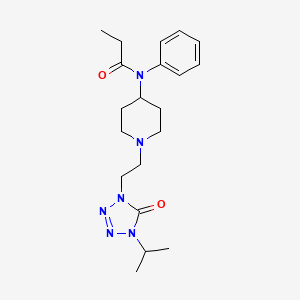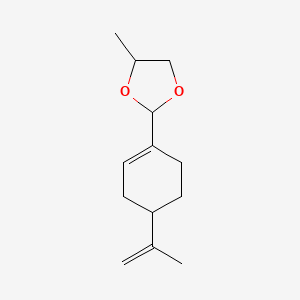
Perillaldehyde propyleneglycol acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perillaldehyde propyleneglycol acetal is a chemical compound known for its applications in the flavor and fragrance industry. It is recognized for its unique aroma profile, which is often described as spicy and herbaceous. This compound is generally regarded as safe (GRAS) for use in food products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perillaldehyde propyleneglycol acetal is synthesized through the acetalization of perillaldehyde with propylene glycol. This reaction typically involves the use of acid catalysts to facilitate the formation of the acetal. The reaction conditions often include a controlled temperature range and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetalization processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Perillaldehyde propyleneglycol acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and alcohol components.
Substitution: The acetal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may regenerate the original aldehyde and alcohol .
Wissenschaftliche Forschungsanwendungen
Perillaldehyde propyleneglycol acetal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: The compound has been studied for its antifungal properties, particularly against Aspergillus flavus.
Wirkmechanismus
The mechanism by which perillaldehyde propyleneglycol acetal exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound induces cell death in Aspergillus flavus by inhibiting energy metabolism and causing the accumulation of reactive oxygen species (ROS).
Molecular Targets: Key pathways affected include glycolysis, the pentose phosphate pathway, MAPK signaling, and GSH metabolism.
Vergleich Mit ähnlichen Verbindungen
Perillaldehyde: The parent compound, known for its strong aroma and flavor properties.
Propylene Glycol: A common solvent and humectant used in various applications.
Other Acetals: Compounds such as benzaldehyde dimethyl acetal and acetaldehyde diethyl acetal share similar chemical properties and uses.
Uniqueness: Perillaldehyde propyleneglycol acetal stands out due to its specific combination of aroma profile and chemical stability. Its unique structure allows it to be used effectively in both flavor and fragrance applications, as well as in scientific research for its antifungal properties .
Eigenschaften
CAS-Nummer |
121199-28-8 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
4-methyl-2-(4-prop-1-en-2-ylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h6,10-11,13H,1,4-5,7-8H2,2-3H3 |
InChI-Schlüssel |
WLEMGLXEMVZVIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)C2=CCC(CC2)C(=C)C |
Dichte |
0.991-1.001 (20°) |
Physikalische Beschreibung |
Pale yellowish oily liquid; Fatty spicy herbaceous aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


